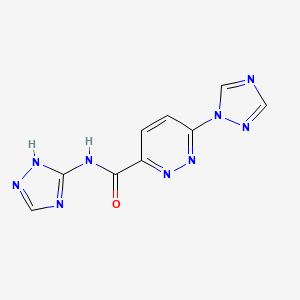![molecular formula C17H18N2O7 B3002108 6-Oxo-1-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid CAS No. 1432437-22-3](/img/structure/B3002108.png)
6-Oxo-1-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-Oxo-1-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid" is a derivative of the dihydropyridine class, which is known for its diverse biological activities. Dihydropyridines are often explored for their pharmacological properties, including their role as hypoglycemic agents, as seen in the study of 1,2-dihydro-2-oxo-6-(2-methylpropyl)-3-pyridinecarboxylic acid and its analogues .
Synthesis Analysis
The synthesis of dihydropyridine derivatives typically involves the reaction of an enolate with cyanoacetamide, followed by hydrolysis of the resulting nitriles . In the case of the compound , the synthesis would likely involve the introduction of a 3,4,5-trimethoxyphenylamino group at the appropriate stage to yield the final product. The synthesis of related compounds, such as pyrido[1,2-a][1,3,5]triazine derivatives, involves aminomethylation of dihydropyridine dicarbonitriles with primary amines and formaldehyde .
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives can be complex, with the potential for various substituents to influence the overall shape and electronic distribution. X-ray crystallography is a common technique used to study these structures, as demonstrated in the analysis of a 6-oxo-3,8-diphenyl-1,3,4,6-tetrahydro-2H-pyrido[1,2-a][1,3,5]triazine derivative . The structure of the compound would likely exhibit an enolic form in both solution and solid state, similar to other dihydropyridine derivatives .
Chemical Reactions Analysis
Dihydropyridine derivatives can undergo various chemical reactions, including aminomethylation, as mentioned earlier . The reactivity of the compound would be influenced by the presence of the trimethoxyphenylamino group and the enolic form of the dihydropyridine ring. The specific reactivity patterns would need to be elucidated through experimental studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridine derivatives are influenced by their molecular structure. For instance, the presence of an enolic form can affect the compound's acidity and stability . The solubility, melting point, and other physical properties would be determined by the specific substituents present on the dihydropyridine ring. The compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, would be critical for its potential use as a hypoglycemic agent .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been a subject of various synthesis studies. For instance, a study explored the synthesis routes of similar dihydropyridine derivatives, evaluating historical and new synthesis methods (Wiedemann & Grohmann, 2009).
- Another study focused on the synthesis and properties of related pyridone-carboxylic acids as antibacterial agents, emphasizing the structural variation and biological activity relationship (Hirose et al., 1982).
Biological and Pharmacological Activities
- Research has also been conducted on the biological evaluation and QSAR studies of novel 6-oxo-pyridine-3-carboxamide derivatives, assessing their antimicrobial and antifungal properties (El-Sehrawi et al., 2015).
- In pharmacology, studies have synthesized 6-amino-1,4-dihydropyridines showing potential in preventing calcium overload and neuronal death, highlighting their neuroprotective effects (León et al., 2008).
Application in Material Science
- The compound's derivatives have been used in the synthesis of new dyes, exploring their application properties on different fabrics. A study on the complexation of disperse dyes derived from thiophene with metals highlighted their use in dyeing polyester and nylon fabrics (Abolude et al., 2021).
Mécanisme D'action
Target of Action
Compounds containing the trimethoxyphenyl group have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It’s known that trimethoxyphenyl-containing compounds can inhibit tubulin polymerization . This suggests that the compound might interact with its targets, leading to changes in their function.
Biochemical Pathways
One compound was found to inhibit taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 protein, and inhibit erks phosphorylation without acting directly on microtubules and tubulin . This suggests that the compound might affect similar pathways.
Result of Action
Trimethoxyphenyl-containing compounds have shown diverse bioactivity effects, including notable anti-cancer effects .
Propriétés
IUPAC Name |
6-oxo-1-[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O7/c1-24-12-6-11(7-13(25-2)16(12)26-3)18-14(20)9-19-8-10(17(22)23)4-5-15(19)21/h4-8H,9H2,1-3H3,(H,18,20)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWCJYGINDLGMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=C(C=CC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B3002028.png)


![2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]phenol](/img/structure/B3002032.png)


![Methyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3002038.png)

![N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3002040.png)
![1-[(2-Methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3002041.png)
![2,8,10-Trimethyl-4-(4-methylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B3002042.png)
![Ethyl 2-[(4-aminophenyl)formamido]propanoate](/img/structure/B3002043.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,6-dimethylphenyl)urea](/img/structure/B3002048.png)